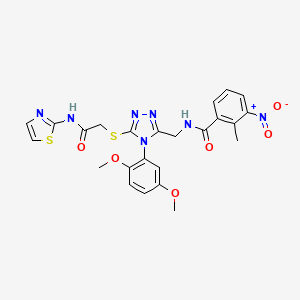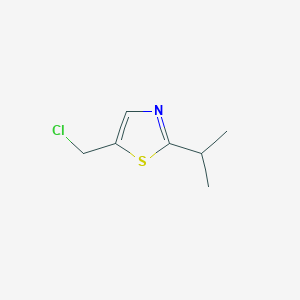
5-(Chloromethyl)-2-isopropylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-isopropylthiazole is a useful research compound. Its molecular formula is C7H10ClNS and its molecular weight is 175.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioreductive Prodrug Systems 5-Chloromethyl-1-methyl-2-nitroimidazole, a compound structurally related to 5-(Chloromethyl)-2-isopropylthiazole, has been investigated for its potential as a bioreductively activated prodrug system. This system is designed for selective drug delivery to hypoxic tissues, leveraging the unique reductive environments of these tissues to trigger drug release. The research has shown that this approach can effectively release therapeutic agents, like 5-bromoisoquinolin-1-one, under biomimetic reduction conditions, pointing towards innovative strategies for targeting hypoxic tumor environments and enhancing drug efficacy in cancer treatment (Parveen et al., 1999).
Antitumor and Antileukemic Activities The development of antitumor agents is another significant area of research. One study focused on the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, revealing its broad-spectrum antitumor activity and potential mechanism as a prodrug that releases active compounds in response to specific biochemical cues. This research underscores the importance of innovative chemical modifications in enhancing the therapeutic potential and selectivity of antitumor agents (Stevens et al., 1984).
Antiviral Research Exploring the antiviral potential of compounds structurally related to this compound, research into chloro-1,4-dimethyl-9H-carbazole derivatives has highlighted their activity against HIV. This research emphasizes the ongoing need for novel antiviral compounds with selective activity and reduced side effects, contributing to the pool of lead compounds for further development into effective anti-HIV drugs (Saturnino et al., 2018).
Investigating Biological Activity The spectrum of biological activity for compounds like 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, which include functionalities similar to this compound, has been extensively studied. These compounds exhibit significant antimicrobial and antifungal activities, showcasing the broad potential of chloromethyl-thiazole derivatives in developing new treatments for infectious diseases (Imramovský et al., 2011).
Minor Groove Binding in DNA Research on isopropyl-thiazole derivatives has demonstrated their ability to bind in the minor groove of DNA, offering insights into the development of gene-targeting drugs. This work highlights the potential of isopropyl-thiazole compounds in the design of small molecules for specific DNA sequence recognition, which could lead to novel approaches in gene therapy and regulation (Anthony et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(chloromethyl)-2-propan-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDERNLYZMPXHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
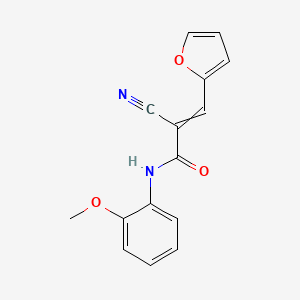
![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2561221.png)
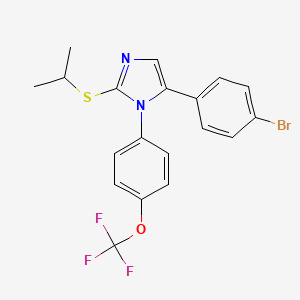
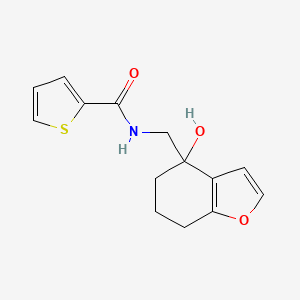
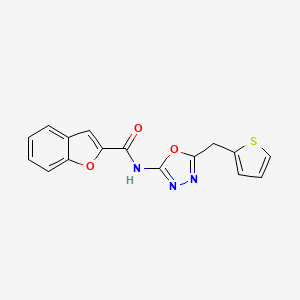
![N-(sec-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2561226.png)
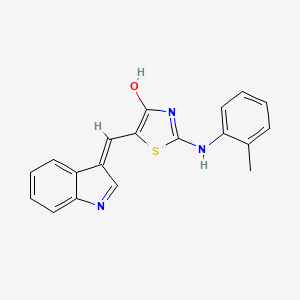
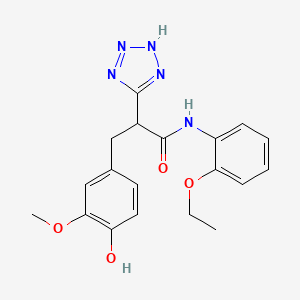
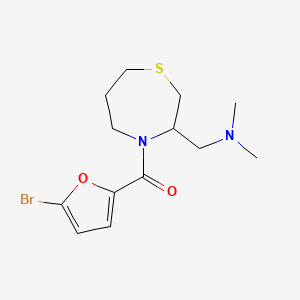
![Ethyl 4-({[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2561238.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2561239.png)
![(1-Methylimidazol-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2561241.png)
![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2561242.png)
